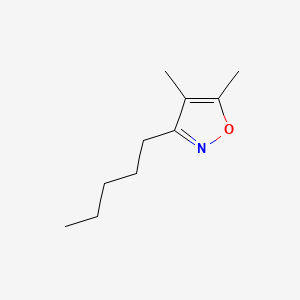
4,5-Dimethyl-3-pentylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3-pentylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 4 and 5, and a pentyl group at position 3. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-3-pentylisoxazole typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is also explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-3-pentylisoxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pentyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3-pentylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-3-pentylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethyl-3-phenylisoxazole
- 4,5-Dimethyl-3-butylisoxazole
- 4,5-Dimethyl-3-ethylisoxazole
Comparison: 4,5-Dimethyl-3-pentylisoxazole is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and potency, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
4,5-dimethyl-3-pentyl-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3 |
InChI-Schlüssel |
ZVIJPJXBTUQIJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NOC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


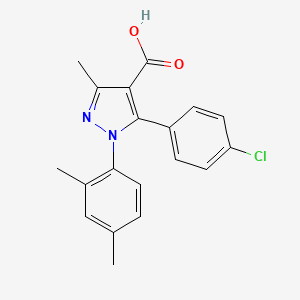
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

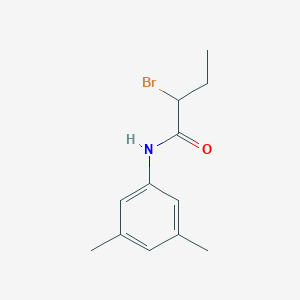

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)


![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
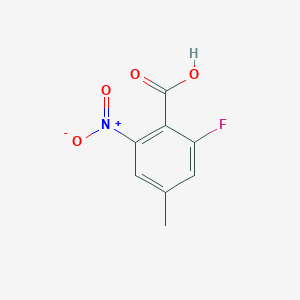
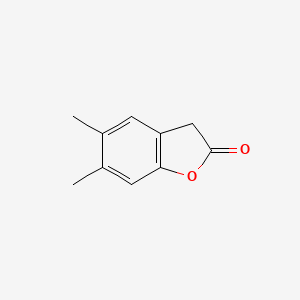
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
